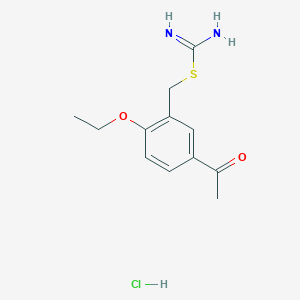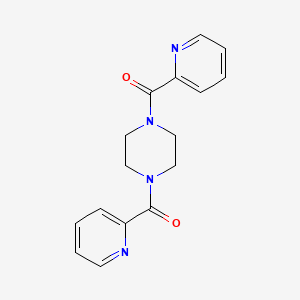![molecular formula C14H15N3O4S B4894035 butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)
butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment and other diseases related to glutamine metabolism.
Mecanismo De Acción
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which can affect various cellular processes.
Biochemical and Physiological Effects:
butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. In addition to inhibiting glutaminase activity, butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can also affect the levels of other metabolites, such as aspartate and α-ketoglutarate. It can also induce apoptosis in cancer cells and affect the expression of genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It can also be used in combination with other drugs to enhance their efficacy. However, butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has some limitations as well. It can be toxic at high doses and may have off-target effects on other enzymes.
Direcciones Futuras
There are several future directions for butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate research. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area is the investigation of butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for more research on the mechanisms of action of butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate and its effects on cellular metabolism.
Métodos De Síntesis
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of 2-amino-1,3,4-thiadiazole with butyl isocyanate and 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. Other methods involve the use of different isocyanates or carbonyl chlorides.
Aplicaciones Científicas De Investigación
Butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied in the context of cancer research. Glutamine is an important nutrient for cancer cells, and targeting glutaminase with butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate can inhibit their growth. In addition, butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-3-6-19-14(18)15-13-17-16-12(22-13)9-4-5-10-11(7-9)21-8-20-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZWTDTCQAXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)


![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)